Aligeron
Overview
Description
Aligeron is a non-selective prostaglandin antagonist known for its vasodilatory properties. It inhibits prostaglandin F2α and prostaglandin E2-induced decreases in blood pressure in cats and can be used to inhibit prostaglandin F2α-induced diarrhea in mice and prostaglandin E2-induced paw edema in rats . This compound also demonstrates antioxidant-protective effects against vascular complications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aligeron involves multiple steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Aligeron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
Aligeron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin antagonism and vasodilatory effects.
Biology: Investigated for its effects on vascular complications and its protective effects against hypoxia-induced cortical depression.
Medicine: Explored for potential therapeutic applications in conditions involving vascular complications and smooth muscle spasms.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Aligeron exerts its effects by antagonizing prostaglandin receptors, thereby inhibiting the actions of prostaglandin F2α and prostaglandin E2. This antagonistic activity leads to vasodilation and a decrease in blood pressure. The compound also interferes with the action of calcium ions, contributing to its broad spectrum of antagonistic activity against various spasmogens .
Comparison with Similar Compounds
Similar Compounds
Papaverine: Another non-selective prostaglandin antagonist with vasodilatory properties.
Cinnarizine: Known for its protective effects against hypoxia-induced cortical depression.
Piracetam: Studied for its prostaglandin antagonistic activity and effects on cerebral blood flow
Uniqueness of Aligeron
This compound is unique due to its broad spectrum of antagonistic activity against various spasmogens and its protective effects against vascular complications. Unlike some similar compounds, this compound demonstrates significant antioxidant-protective effects, making it a valuable compound for research in vascular health .
Properties
CAS No. |
70713-45-0 |
---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-benzhydryl-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C20H24N2/c1-2-13-21-14-16-22(17-15-21)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2 |
InChI Key |
QWGCFVBATALVAQ-UHFFFAOYSA-N |
SMILES |
C=CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
70713-45-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
41332-10-9 (di-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-benzhydryl-4-allylpiperazine dihydrochloride Aligeron AS 2 di-HCl of Aligeron N'-benzhydryl-N''-allylpiperazine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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